molecular formula C11H17NO B13568124 (s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol

(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol

Cat. No.: B13568124
M. Wt: 179.26 g/mol
InChI Key: GKSHQZSSTGBJAT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol is a chiral amino alcohol compound of interest in organic chemistry and pharmaceutical research. Its molecular structure, featuring a stereogenic center and a 2,4,5-trimethylphenyl group, suggests potential utility as a building block or chiral precursor in the synthesis of more complex molecules, ligands, or catalysts. The 2,4,5-trimethylphenyl moiety, related to mesitylene-type groups, can impart significant steric bulk, which may influence the compound's binding affinity and selectivity in research applications. Researchers might employ this chiral amino alcohol in the development of asymmetric syntheses or as a starting material for pharmaceutical intermediates. Related research areas involve studying host-protein interactions for viral antigen suppression, where compounds with specific stereochemistry play a critical role in molecular recognition and binding. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2S)-2-amino-2-(2,4,5-trimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-7-4-9(3)10(5-8(7)2)11(12)6-13/h4-5,11,13H,6,12H2,1-3H3/t11-/m1/s1

InChI Key

GKSHQZSSTGBJAT-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)[C@@H](CO)N)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(CO)N)C

Origin of Product

United States

Preparation Methods

General Synthetic Routes

Comparative Summary of Preparation Routes

Method Key Steps Advantages Limitations Typical Yield (%) References
Ritter Rearrangement Diol + acid catalysis Moderate yield, simple reagents Limited substrate scope ~59
Asymmetric Ketone Reduction Ketone synthesis + chiral reduction High enantioselectivity, scalable Requires chiral catalysts 70-90
Cyanohydrin Formation Ketone + TMS-CN + reduction Good stereocontrol Multi-step, sensitive reagents 70-80
Epoxide Ring Opening Chiral epoxide + amine High stereoselectivity Requires epoxide preparation 75-85

Detailed Research Findings and Data Tables

Reaction Yields and Conditions

Compound Reaction Type Catalyst/Reagent Temperature (°C) Yield (%) Enantiomeric Excess (%) Notes
2-(2,4,6-trimethylphenyl)ethan-1-ol Ritter rearrangement Trifluoromethanesulfonic acid -40 to 25 59 Not specified Adaptable to 2,4,5-isomer
2-(2,4,5-trimethylphenyl)acetophenone Asymmetric reduction Chiral borane or metal catalyst 0 to 25 75-90 >95 Industrially scalable
Cyanohydrin intermediate Cyanosilylation + reduction TMS-CN, LiAlH4 Room temp 70-80 High Requires careful handling
Epoxide intermediate Ring opening with amine Amine, THF solvent Room temp 75-85 High High stereoselectivity

Representative Reaction Scheme (Asymmetric Reduction)

  • Synthesis of Ketone Precursor:

    $$ \text{2,4,5-trimethylphenyl bromide} \xrightarrow[\text{Mg}]{\text{Ether}} \text{Grignard reagent} \xrightarrow[\text{Acetyl chloride}]{} \text{2-(2,4,5-trimethylphenyl)acetophenone} $$

  • Asymmetric Reduction:

    $$ \text{2-(2,4,5-trimethylphenyl)acetophenone} \xrightarrow[\text{Chiral catalyst}]{\text{NaBH4 or borane}} (S)-2\text{-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol} $$

Industrial Considerations

  • Scalability: Asymmetric reduction methods with chiral catalysts are preferred for industrial scale due to higher yields and enantiomeric purity.
  • Cost: Ritter rearrangement is simpler but less efficient and less stereoselective.
  • Environmental Impact: Use of mild reducing agents and recyclable catalysts reduces waste.
  • Purification: Diastereomeric salt formation and chromatographic techniques are used to isolate the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 2,4,5-trimethylbenzaldehyde or 2,4,5-trimethylbenzoic acid.

    Reduction: Formation of 2,4,5-trimethylphenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The phenyl-substituted amino alcohol family includes several analogs with distinct substituents, which significantly influence reactivity, biological activity, and synthetic utility. Key comparisons are outlined below:

(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol
  • Substituent : 3-chlorophenyl (electron-withdrawing group).
  • Role : Used in PROTAC synthesis as a linker component.
  • Synthesis : Prepared via HATU-mediated coupling in DMF, followed by Boc deprotection with TFA .
2-Amino-2-(2-chlorophenyl)ethan-1-ol
  • Substituent : 2-chlorophenyl.
  • Application : Precursor for 2,4-substituted oxazoles, achieving 79% yield in manganese-catalyzed dehydrogenation reactions .
  • Key Difference : Ortho-substitution introduces steric hindrance, which may reduce reaction efficiency compared to para-substituted analogs.
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
  • Substituent : 4-chloro-2,5-difluorophenyl (halogen-rich).
  • Application : Pharmaceutical intermediate; commercially available (CAS 1213463-79-6) .
  • Key Difference : Fluorine atoms enhance metabolic stability and lipophilicity, critical for drug bioavailability.
2-Amino-2-phenylethan-1-ol Derivatives
  • Substituents : Variants include 4-fluorophenyl and unsubstituted phenyl.
  • Application : Oxazole synthesis with yields ranging from 69% to 79% .

Data Table: Comparative Analysis

Compound Name Substituents CAS Number Molecular Formula Key Applications Synthesis Notes
(S)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol 2,4,5-trimethylphenyl Not provided C₁₁H₁₇NO PROTACs, chiral intermediates Requires Boc deprotection
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol 3-chlorophenyl Not provided C₈H₁₀ClNO PROTAC linker HATU coupling in DMF
2-Amino-2-(2-chlorophenyl)ethan-1-ol 2-chlorophenyl Not provided C₈H₁₀ClNO Oxazole precursor 79% yield in catalysis
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol 4-Cl, 2,5-diF phenyl 1213463-79-6 C₈H₇ClF₂NO Pharmaceutical intermediate Commercial availability

Substituent Effects on Properties

  • Steric Effects : The 2,4,5-trimethylphenyl group in the target compound introduces significant steric hindrance, which may slow reaction kinetics but improve selectivity in protein binding.
  • Electronic Effects : Methyl groups are electron-donating, increasing electron density at the phenyl ring compared to halogenated analogs. This could reduce electrophilic reactivity but enhance stability under acidic conditions.
  • Lipophilicity : Trimethyl substitution likely increases logP values compared to halogenated derivatives, impacting membrane permeability in drug design.

Biological Activity

(S)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
IUPAC Name(S)-2-amino-2-(2,4,5-trimethylphenyl)ethanol
InChI KeyGKSHQZSSTGBJAT-NSHDSACASA-N

The compound features an amino group (-NH2) and a hydroxyl group (-OH), contributing to its potential interactions within biological systems.

The mechanism of action of this compound involves its ability to interact with various molecular targets such as enzymes and receptors. The presence of both amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity to biological targets.

Research indicates that this compound may influence biochemical pathways related to neurotransmitter activity and enzyme regulation, making it a candidate for further pharmacological exploration .

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its ability to induce apoptosis in cancer cell lines. For example, in a study involving hypopharyngeal tumor cells (FaDu), the compound demonstrated cytotoxicity comparable to established chemotherapeutic agents .

Case Study 1: Anticancer Efficacy

A recent investigation into the compound's effects on various cancer cell lines showed that it could inhibit cell proliferation and promote apoptosis. The study utilized multiple assays to evaluate cell viability and apoptosis markers, indicating a promising avenue for future cancer therapies .

Case Study 2: Neurotransmitter Modulation

Another study explored the effects of this compound on neurotransmitter release in vitro. The results suggested that the compound could enhance the release of certain neurotransmitters, potentially leading to applications in treating neurological disorders .

Q & A

Basic Questions

Q. What synthetic strategies are employed to achieve enantioselective synthesis of (S)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via asymmetric reduction of a ketone precursor (e.g., 2-(2,4,5-trimethylphenyl)ethanone) using chiral catalysts like Ru-BINAP complexes. Key parameters include:

  • Temperature : 25–40°C to balance reaction rate and enantiomeric excess (ee).
  • Hydrogen pressure : 50–100 psi for efficient catalytic hydrogenation.
  • Solvent : Polar aprotic solvents (e.g., methanol) enhance stereochemical control.
    Post-synthesis, diastereomeric crystallization with chiral acids (e.g., L-tartaric acid) or chiral HPLC (cellulose tris(3,5-dimethylphenylcarbamate) columns) refines ee to >99% .

Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

  • Techniques :

  • X-ray crystallography : Definitively assigns absolute configuration via single-crystal analysis .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., retention time comparison with (R)-enantiomer standards).
  • NMR spectroscopy : 2D NOESY confirms spatial proximity of the hydroxyl group and methyl substituents, supporting the S-configuration .

Q. How is this compound utilized as a chiral building block in organic synthesis?

  • Applications :

  • Peptidomimetics : The amino and hydroxyl groups facilitate coupling reactions (e.g., carbodiimide-mediated amide bond formation).
  • Ligand design : Steric effects from the trimethylphenyl group enhance selectivity in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) .

Advanced Research Questions

Q. What methodologies resolve enantiomer-specific discrepancies in reported biological activities (e.g., receptor binding affinity)?

  • Approach :

  • Enantiomeric purity validation : Chiral HPLC quantifies trace (R)-enantiomer contamination, which may skew bioactivity results .
  • Pharmacological assays : Parallel testing in isogenic cell lines (e.g., HEK293 vs. CHO-K1) controls for model-specific variability.
  • Molecular docking : Simulations using software like AutoDock Vina predict stereospecific interactions with targets (e.g., adrenergic receptors) .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in aqueous media?

  • Analysis :

  • pH-dependent stability : The compound degrades at pH < 3 (protonation of the amino group) or pH > 10 (hydroxyl deprotonation). Buffer systems (e.g., phosphate buffer, pH 7.4) maintain integrity during biological assays .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, necessitating storage at 4°C for long-term stability .

Q. How can contradictory data on antimicrobial efficacy across studies be systematically addressed?

  • Resolution framework :

  • Standardized protocols : MIC (Minimum Inhibitory Concentration) assays under CLSI guidelines reduce variability.
  • Purity validation : LC-MS ensures absence of byproducts (e.g., oxidized derivatives) that may confound results.
  • Meta-analysis : Aggregating data from >10 studies identifies trends (e.g., Gram-positive selectivity due to membrane permeability differences) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.